![molecular formula C34H42Br2N2 B3173915 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 951307-27-0](/img/structure/B3173915.png)
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole
描述
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole is an organic compound with the molecular formula C34H42Br2N2. It is a derivative of indolo[3,2-b]carbazole, characterized by the presence of bromine atoms at the 3 and 9 positions and octyl groups at the 5 and 11 positions. This compound is known for its extended π-conjugated system, making it a valuable material in organic electronics and optoelectronics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination and alkylation steps, and employing purification techniques like column chromatography and recrystallization to obtain high-purity products .
化学反应分析
Types of Reactions
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Electrophilic Substitution: The compound is highly active in electrophilic substitution reactions due to its electron-rich π-conjugated system.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include bromine, NBS, and other electrophiles.
Cross-Coupling Reactions: Reagents such as palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and organostannanes are used.
Major Products
Electrophilic Substitution: Products include further brominated derivatives or other substituted indolo[3,2-b]carbazoles.
Cross-Coupling Reactions: Products include various arylated or alkylated indolo[3,2-b]carbazole derivatives.
科学研究应用
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells due to its excellent charge carrier mobility and stability.
Optoelectronics: The compound’s extended π-conjugated system makes it suitable for use in optoelectronic devices, including sensors and electrochromic materials.
Material Science: It is explored for its potential in creating high-performance organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with molecular targets through its π-conjugated system. This interaction facilitates charge transfer and electron mobility, making it effective in electronic and optoelectronic applications . The bromine atoms and octyl groups enhance its solubility and processability, further contributing to its functionality in various devices .
相似化合物的比较
Similar Compounds
2,8-Dibromo-5,11-dioctylindolo[3,2-b]carbazole: Similar structure but with bromine atoms at the 2 and 8 positions.
6,12-Dibromo-5,11-dioctylindolo[3,2-b]carbazole: Bromine atoms at the 6 and 12 positions.
Uniqueness
3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of bromine atoms at the 3 and 9 positions and octyl groups at the 5 and 11 positions provides a balance between solubility, stability, and electronic performance, making it a versatile compound in various scientific and industrial applications .
属性
IUPAC Name |
3,9-dibromo-5,11-dioctylindolo[3,2-b]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42Br2N2/c1-3-5-7-9-11-13-19-37-31-21-25(35)15-17-27(31)29-24-34-30(23-33(29)37)28-18-16-26(36)22-32(28)38(34)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMSSMCMAMHDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)N(C5=C3C=CC(=C5)Br)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856363 | |
| Record name | 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951307-27-0 | |
| Record name | 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-3-carboxylic acid](/img/structure/B3173841.png)
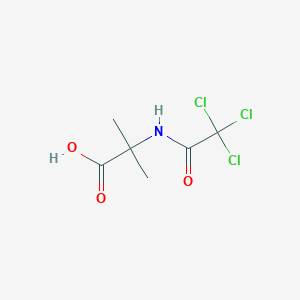
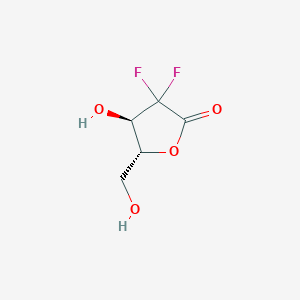

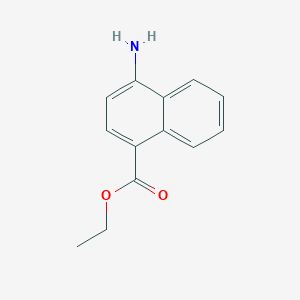
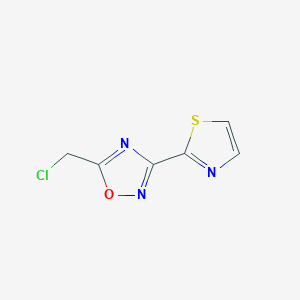

![Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate](/img/structure/B3173897.png)

![(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetic acid](/img/structure/B3173909.png)
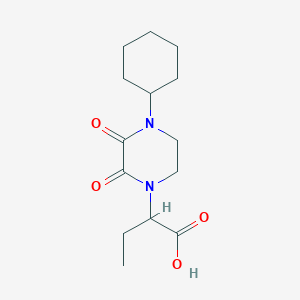
![ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate](/img/structure/B3173929.png)
![[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173938.png)
![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine](/img/structure/B3173943.png)
